

solubility of 1-Acetyl-1H-benzotriazole in different solvents

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Compound of Interest

Compound Name: 1-Acetyl-1H-benzotriazole

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Solubility of 1-Acetyl-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **1-Acetyl-1H-benzotriazole**, a versatile reagent in organic synthesis and drug discovery. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination. It includes solubility information for the parent compound, 1H-benzotriazole, as a reference, along with detailed, adaptable experimental protocols for determining the solubility of **1-Acetyl-1H-benzotriazole** in various solvents.

Introduction to 1-Acetyl-1H-benzotriazole

1-Acetyl-1H-benzotriazole is a stable, crystalline solid utilized as an efficient acetylating agent in organic synthesis. Its role is pivotal in the formation of amides, esters, and other acetylated compounds, often under mild conditions. In the context of drug development, understanding the solubility of such a reagent is crucial for reaction optimization, purification, and formulation studies.^[1] The physical properties of **1-Acetyl-1H-benzotriazole** are summarized in Table 1.

Table 1: Physical Properties of **1-Acetyl-1H-benzotriazole**

Property	Value	Reference
CAS Number	18773-93-8	[1]
Molecular Formula	C ₈ H ₇ N ₃ O	[1]
Molecular Weight	161.16 g/mol	[1]
Appearance	White to brown solid	[1]
Melting Point	46-50 °C	[2]
Boiling Point	305.8±25.0 °C (Predicted)	[2]
Density	1.33±0.1 g/cm ³ (Predicted)	[2]
Flash Point	> 110 °C	

Solubility Profile

While specific quantitative solubility data for **1-Acetyl-1H-benzotriazole** is not readily available in the public domain, its solubility can be inferred from its chemical structure and qualitative observations from synthetic procedures. The presence of the acetyl group increases the molecule's polarity compared to the parent benzotriazole, but it remains a largely non-polar molecule. It is expected to have good solubility in a range of common organic solvents.

For reference, the solubility of the parent compound, 1H-Benzotriazole, is presented in Table 2. It is important to note that the addition of the acetyl group will alter these solubility characteristics.

Table 2: Solubility of 1H-Benzotriazole in Various Solvents

Solvent	Solubility	Temperature (°C)	Reference
Water	19.8 g/L	25	[3]
Water	1-5 g/L	23.7	[3]
Alcohol	Soluble	Not Specified	[3]
Benzene	Soluble	Not Specified	[3]
Toluene	Soluble	Not Specified	[3]
Chloroform	Soluble	Not Specified	[3]
N,N-Dimethylformamide (DMF)	Soluble	Not Specified	[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of **1-Acetyl-1H-benzotriazole**. These protocols can be adapted for various solvents.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[4][5][6]

Methodology:

- **Preparation of Stock Solution:** Prepare a high-concentration stock solution of **1-Acetyl-1H-benzotriazole** (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
- **Serial Dilution:** In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
- **Addition to Aqueous Buffer:** Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

- Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C or 37 °C).
- Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is the kinetic solubility. Alternatively, the solutions can be filtered, and the concentration of the filtrate can be determined by HPLC-UV.[\[4\]](#)[\[5\]](#)

Thermodynamic (Equilibrium) Solubility Assay

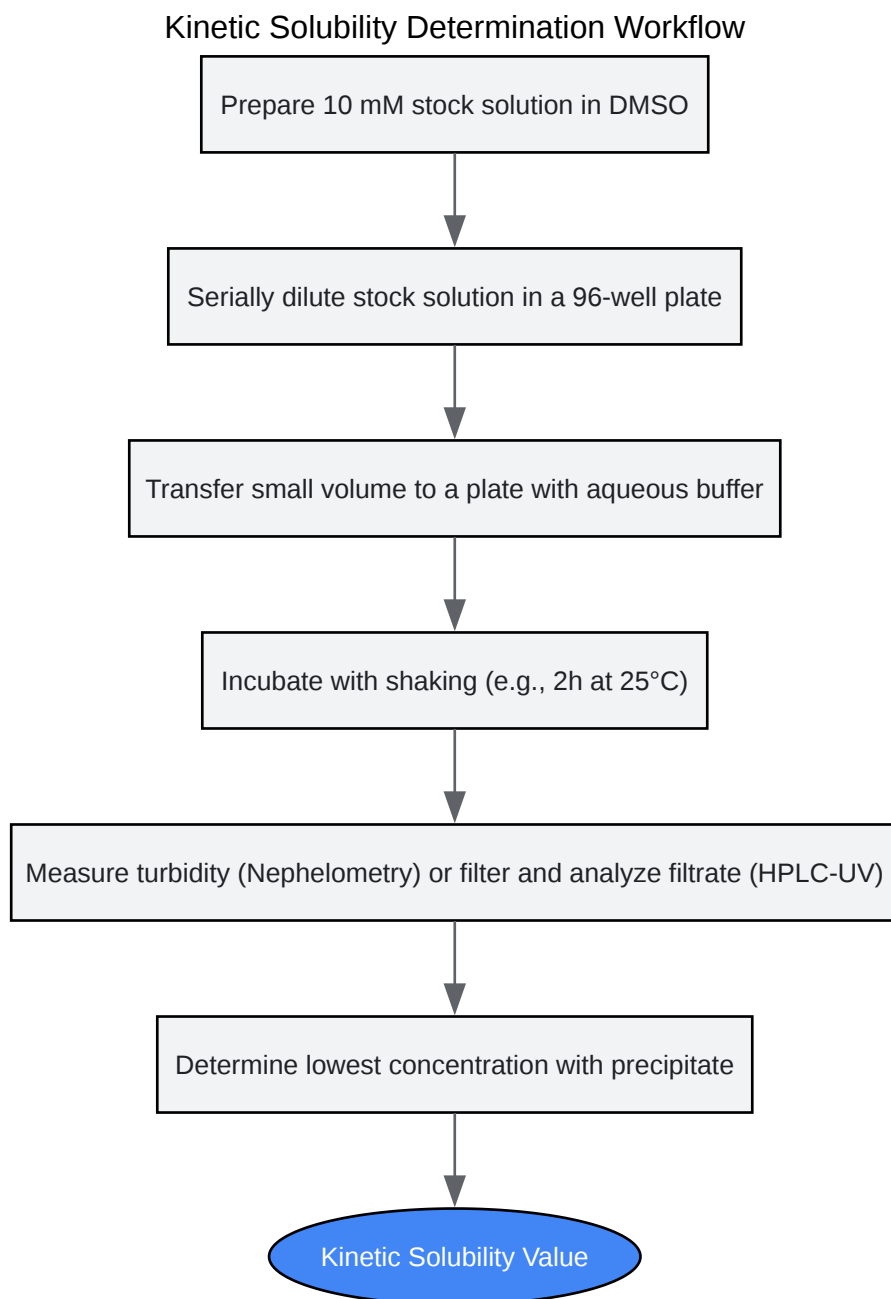
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium and is a more accurate representation of a compound's solubility.[\[4\]](#)[\[7\]](#) The shake-flask method is the gold standard for this determination.[\[8\]](#)

Methodology:

- Sample Preparation: Add an excess amount of solid **1-Acetyl-1H-benzotriazole** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[\[4\]](#)[\[7\]](#)
- Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
- Quantification: Prepare a series of dilutions of the saturated solution with the same solvent.
- Analysis: Determine the concentration of **1-Acetyl-1H-benzotriazole** in the diluted solutions using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
- Calculation: Calculate the original concentration of the saturated solution, which represents the thermodynamic solubility.

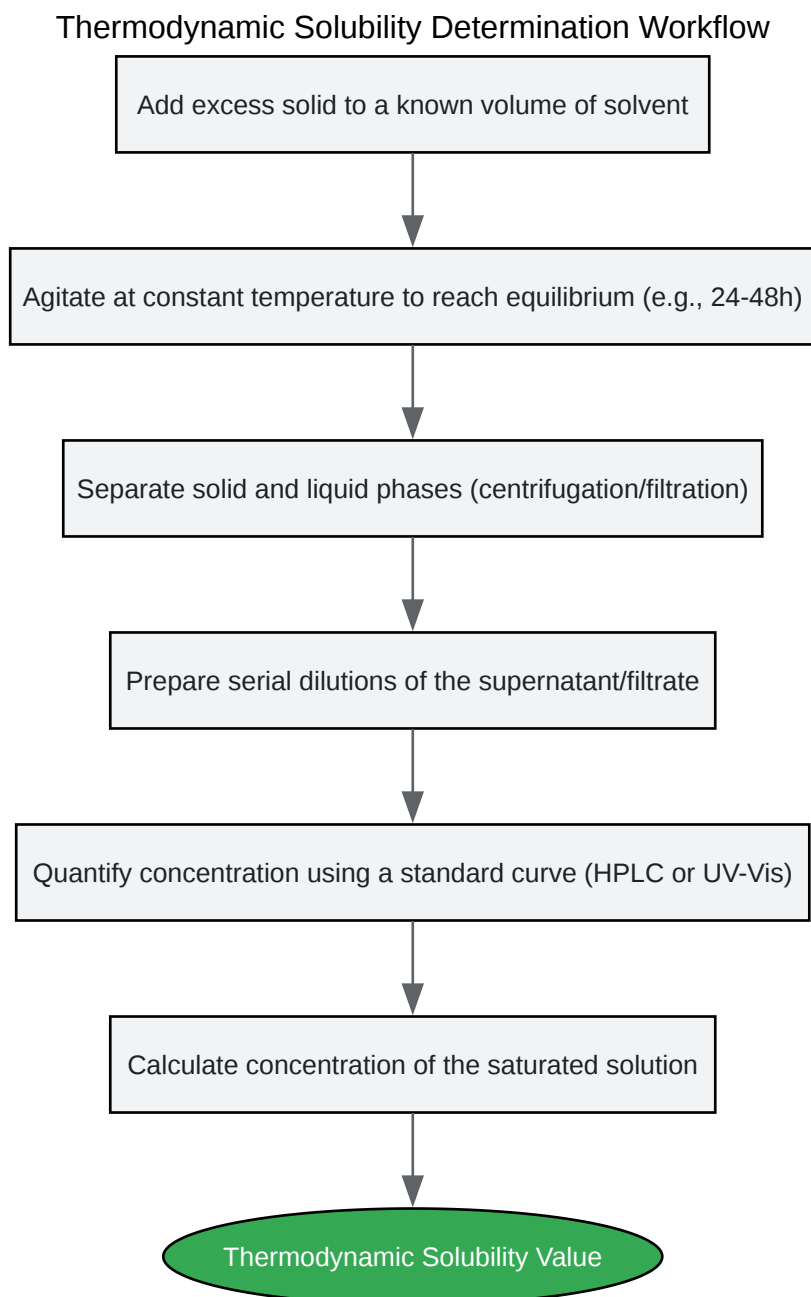
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Kinetic Solubility Assay.



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Caption: Workflow for Thermodynamic Solubility Assay.

Conclusion

While direct quantitative solubility data for **1-Acetyl-1H-benzotriazole** remains elusive in publicly accessible literature, this guide provides researchers and drug development professionals with the necessary tools to determine its solubility in various solvents. The provided experimental protocols for kinetic and thermodynamic solubility are robust and can be adapted to specific laboratory needs. Understanding the solubility of this important synthetic reagent is a critical step in optimizing its use in chemical synthesis and pharmaceutical development. It is recommended that researchers perform these solubility studies in their solvents of interest to obtain precise and relevant data for their applications.

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